N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
描述
This compound is a diamide featuring two distinct substituents:
- Substituent A: A piperidin-4-ylmethyl group linked to a furan-3-carbonyl moiety.
- Substituent B: A 2-methoxy-5-methylphenyl group.
The furan-3-carbonyl group introduces electron-withdrawing properties, and the methoxy/methylphenyl group contributes to lipophilicity.
属性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-14-3-4-18(28-2)17(11-14)23-20(26)19(25)22-12-15-5-8-24(9-6-15)21(27)16-7-10-29-13-16/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWYSCJDYYLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Core Structural Analogues: Diamide vs. Monoamide
The target compound’s diamide structure distinguishes it from monoamide derivatives in the literature:
Key Observations :
Piperidine-Based Analogues with Aromatic Substituents
Piperidine rings are common in bioactive molecules due to their conformational flexibility. Comparisons include:
Key Observations :
- The tetrahydronaphthalene moiety in compound 10 adds steric bulk, which may reduce solubility compared to the target compound’s furan-3-carbonyl group .
- AZ331 shares the 2-methoxyphenyl and furan substituents with the target compound but incorporates a dihydropyridine core, likely altering electronic properties .
Furan-Containing Analogues
Furan rings influence electronic properties and metabolic stability:
Key Observations :
常见问题
Q. What are the optimal synthetic routes and conditions for preparing N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide?
The synthesis involves multi-step reactions, including:
- Furan-3-carbonyl-piperidine intermediate : Cyclization of precursors under acidic/basic conditions (e.g., acetyl chloride in anhydrous dichloromethane) .
- Coupling with ethanediamide : Amide bond formation via activation of carboxylic acids (e.g., using propionyl chloride with triethylamine as a base) .
- Final purification : Trituration with diethyl ether or chromatography to achieve ≥95% purity. Reported yields range from 59% to 75%, depending on solvent choice (e.g., dichloromethane vs. methanol) and stoichiometric ratios of reagents .
Q. How can the structure of this compound be confirmed experimentally?
- NMR spectroscopy : Key signals include the furan carbonyl (δ ~165-170 ppm in ¹³C NMR) and piperidine methylene protons (δ ~2.5-3.5 ppm in ¹H NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (calculated for C₂₁H₂₆N₂O₅: [M+H]⁺ = 397.1865) .
- X-ray crystallography : Optional for resolving stereochemistry, though limited by crystal formation challenges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the furan-3-carbonyl or methoxy-phenyl substituents?
- Substituent variation : Synthesize analogs with halogenated furans (e.g., 5-bromo-furan) or substituted aryl groups (e.g., 3-fluoro-5-methylphenyl) to assess steric/electronic effects on target binding .
- Biological assays : Test affinity for CNS receptors (e.g., CB1 cannabinoid receptors) using competitive radioligand displacement (e.g., [³H]CP55940) .
- Computational modeling : Perform CoMFA or molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy profiles .
Q. How should conflicting data on biological activity or synthetic yields be resolved?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) or biological protocols (e.g., cell line specificity) .
- Statistical analysis : Apply ANOVA to compare yields across batches or IC₅₀ values from multiple assays .
- Advanced characterization : Use LC-MS/MS to detect trace impurities affecting bioactivity .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological pathways?
- Target deconvolution : Use CRISPR-Cas9 screening or affinity chromatography to identify binding partners (e.g., kinases or GPCRs) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated neuronal cells to map downstream signaling (e.g., ERK/MAPK modulation) .
- Mutagenesis studies : Engineer receptor mutants (e.g., CB1 cannabinoid receptor) to pinpoint critical interaction residues .
Q. What analytical methods are recommended for assessing stability and degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-DAD/UV : Monitor degradation using a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) with λ = 254 nm .
- Mass spectral libraries : Compare fragmentation patterns with known degradation pathways (e.g., furan ring oxidation) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous solvents (e.g., dichloromethane) and catalytic bases (e.g., triethylamine) to minimize side reactions .
- Biological assays : Include positive controls (e.g., SR141716 for CB1 receptor studies) and validate assays with at least three independent replicates .
- Data interpretation : Cross-reference spectral data with PubChem entries (CID: 16932323) and avoid reliance on non-peer-reviewed sources (e.g., BenchChem) .
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